3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3/c1-33-21-13-10-17(14-22(21)34-2)24(32)29-18-11-8-16(9-12-18)20-15-23(25(26,27)28)30-31(20)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWREDOHUGFOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC(=NN3C4=CC=CC=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide typically involves multiple steps, starting with the formation of the core benzamide structure. The specific synthetic routes can vary, but common steps include:
Formation of the pyrazole ring: This is usually achieved through a cyclization reaction involving a hydrazine derivative and an appropriate 1,3-diketone.
Substitution reactions: Introducing the phenyl and trifluoromethyl groups onto the pyrazole ring.
Amide bond formation: Combining the 3,4-dimethoxybenzoic acid with the pyrazole derivative to form the final benzamide structure.
Industrial Production Methods:
For industrial-scale production, optimization of reaction conditions is critical. Parameters such as temperature, solvents, catalysts, and reaction times are carefully controlled to maximize yield and purity. Common solvents include ethanol and dichloromethane, and catalysts like palladium may be used to facilitate various steps of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the aromatic nitro groups (if present) or the pyrazole ring.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Bromine for electrophilic aromatic substitution or sodium amide for nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinone derivatives and carboxylic acids.
Reduction: Amino derivatives or reduced pyrazole rings.
Substitution: Halogenated aromatic compounds or methoxy-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
In Chemistry:
This compound serves as a building block for more complex molecules and materials
In Biology:
Its structural features make it a candidate for studies related to enzyme inhibition and receptor binding, helping to understand biological pathways and design new drugs.
In Medicine:
Research is exploring its potential as a pharmaceutical agent, particularly in the fields of oncology and neurology. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
In Industry:
It is used in the development of specialty chemicals and advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity. The exact mechanisms can vary depending on the application, but generally involve modulation of biochemical pathways or inhibition of specific enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
3,4-dimethoxybenzamide: Lacks the pyrazole ring and trifluoromethyl group.
N-phenylbenzamide: Simpler structure without the methoxy and pyrazole substituents.
Trifluoromethylphenyl derivatives: Share the trifluoromethyl group but differ in other substituents.
Uniqueness:
The unique combination of methoxy, pyrazole, phenyl, and trifluoromethyl groups provides distinct chemical and biological properties not seen in simpler analogs. This makes it a valuable compound for research and industrial applications, offering enhanced reactivity and specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
